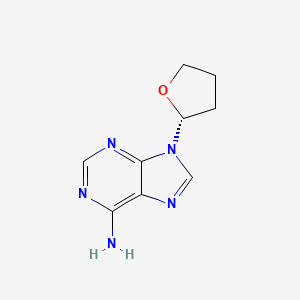
9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine
概要
説明
この化合物は、分子式がC9H11N5O、分子量が205.22 g/molです 。 様々な生物学的プロセスにおける環状アデノシン一リン酸(cAMP)の役割を研究するために、科学研究で広く使用されています .
2. 製法
SQ 22536の合成には、特定の条件下でアデニンとテトラヒドロフランを反応させる方法が用いられます。 反応には通常触媒が必要で、制御された温度と圧力下で行うことで、高収率と高純度が確保されます 。 工業生産方法では、最適化された反応条件を用いて大規模合成を行い、SQ 22536をバルク量で製造することができます .
3. 化学反応解析
SQ 22536は、以下を含む様々な化学反応を起こします。
酸化: 特定の条件下で酸化させて、様々な酸化生成物を生成できます。
還元: 還元反応によって構造を改変することができ、異なる誘導体を生成できます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するための様々な触媒などがあります 。生成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。
4. 科学研究への応用
SQ 22536は、アデニル酸シクラーゼを阻害する能力により、科学研究で広く使用されています。その用途には以下のようなものがあります。
化学: 様々な化学反応とプロセスにおけるcAMPの役割を研究します。
生物学: 細胞機能とシグナル伝達経路に対するcAMPの影響を調べます。
準備方法
The synthesis of SQ 22536 involves the reaction of adenine with tetrahydrofuran under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce SQ 22536 in bulk quantities .
化学反応の分析
SQ 22536 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its structure, leading to different derivatives.
Substitution: SQ 22536 can undergo substitution reactions where functional groups are replaced with other groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
SQ 22536 is extensively used in scientific research due to its ability to inhibit adenylyl cyclase. Some of its applications include:
Chemistry: Studying the role of cAMP in various chemical reactions and processes.
Biology: Investigating the effects of cAMP on cellular functions and signaling pathways.
Medicine: Exploring its potential therapeutic applications in diseases where cAMP signaling is involved, such as cardiovascular diseases and diabetes
Industry: Used in the development of new drugs and therapeutic agents targeting cAMP pathways.
作用機序
SQ 22536は、アデノシン三リン酸(ATP)を環状アデノシン一リン酸(cAMP)に変換する酵素であるアデニル酸シクラーゼを阻害することで作用します。 この酵素を阻害することにより、SQ 22536は細胞内のcAMPレベルを低下させ、様々なcAMP依存性シグナル伝達経路に影響を与えます 。 この阻害は、タンパク質キナーゼAの活性化、遺伝子発現、細胞代謝などのプロセスに影響を与える可能性があります .
類似化合物との比較
SQ 22536は、アデニル酸シクラーゼの特異的な阻害によりユニークです。類似の化合物には以下のようなものがあります。
2',5'-ジデオキシアデノシン: 異なる効力と特異性を有するアデニル酸シクラーゼ阻害剤.
MDL-12,330A塩酸塩: 異なる化学構造を持つアデニル酸シクラーゼの強力な阻害剤.
N6,2'-O-ジブチリルアデノシン3',5'-環状一リン酸ナトリウム塩: 細胞内でcAMPの効果を模倣できるcAMPアナログ.
これらの化合物は、化学構造、効力、特異性が異なり、SQ 22536はcAMP関連プロセスを研究するためのユニークなツールとなっています .
特性
IUPAC Name |
9-(oxolan-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHMZCMKHPHFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17318-31-9 | |
| Record name | 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17318-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17318-31-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2-Tetrahydrofuryl)adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















